N-(2-bromo-4-tert-butylphenyl)acetamide
Overview
Description
“N-(2-bromo-4-tert-butylphenyl)acetamide” is a chemical compound with the molecular formula C12H16BrNO . It has a molecular weight of 270.17 g/mol.
Molecular Structure Analysis
The InChI code for “N-(2-bromo-4-tert-butylphenyl)acetamide” is 1S/C12H16BrNO/c1-8(15)14-11-6-5-9(13)7-10(11)12(2,3)4/h5-7H,1-4H3,(H,14,15) . This code provides a specific representation of the compound’s molecular structure.Chemical Reactions Analysis
The chemical reactions involving “N-(2-bromo-4-tert-butylphenyl)acetamide” could include substitutions at the benzylic position, which can be either SN1 or SN2 . The choice between SN1 and SN2 would depend on the specific conditions and the structure of the reactants .Scientific Research Applications
Synthesis and Pharmacological Properties
- Leuckart Synthesis and Pharmacological Assessment : N-(2-bromo-4-tert-butylphenyl)acetamide derivatives exhibit potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. Compounds with bromo, tert-butyl, and nitro groups at specific positions show significant activity, comparable with standard drugs (Rani, Pal, Hegde, & Hashim, 2016).
Chemical Synthesis and Optimization
- Chemoselective Acetylation for Drug Synthesis : N-(2-Hydroxyphenyl)acetamide, a precursor for N-(2-bromo-4-tert-butylphenyl)acetamide, is crucial for the synthesis of antimalarial drugs. Parameters like acyl donors, agitation speed, and temperature are optimized for efficient synthesis, with vinyl acetate identified as an optimal acyl donor due to irreversible reaction kinetics (Magadum & Yadav, 2018).
- Alkylation of Thiacalix[4]arene : The compound reacts with ethyl bromoacetate under specific conditions, demonstrating mono-O-alkylation or O,O′,N,N′-tetraalkylation depending on the base used, showcasing its reactivity and potential in complex organic syntheses (Stoikov et al., 2011).
Biological and Medicinal Applications
- Antimicrobial and Hemolytic Activity : N-(2-bromo-4-tert-butylphenyl)acetamide derivatives exhibit significant antimicrobial and hemolytic activities. This makes them potential candidates for pharmaceutical applications, especially in treating infections caused by bacteria and fungi (Gul et al., 2017).
- Antitumor Activity : Certain derivatives have shown potent antiproliferative activity against specific cancer cell lines, indicating potential therapeutic applications in cancer treatment. The induced changes in cell morphology and cell cycle arrest highlight their potential as chemotherapeutic agents (Wu et al., 2017).
properties
IUPAC Name |
N-(2-bromo-4-tert-butylphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-8(15)14-11-6-5-9(7-10(11)13)12(2,3)4/h5-7H,1-4H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBAQBLONJACVHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C(C)(C)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50292993 | |
Record name | N-(2-bromo-4-tert-butylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50292993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-4-tert-butylphenyl)acetamide | |
CAS RN |
91801-97-7 | |
Record name | NSC86665 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86665 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2-bromo-4-tert-butylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50292993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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